molecular formula C24H22N4O6S B2725744 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 941871-16-5

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2725744
CAS No.: 941871-16-5
M. Wt: 494.52
InChI Key: ZURLKXYJHFZYIO-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.
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Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a sulfamoyl benzamide moiety. The oxadiazole structure is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

Molecular Formula

  • Chemical Formula : C17H18N4O4S
  • Molecular Weight : 378.41 g/mol

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving:

  • Formation of the oxadiazole ring by reacting 3,4-dimethoxybenzoic acid with hydrazine derivatives.
  • Coupling the resulting oxadiazole with an appropriate sulfonamide derivative to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : The compound disrupts cellular signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways:

  • Target Enzymes : Prostaglandin reductase (PTGR2) and carbonic anhydrase.
  • Inhibition Assay Results : IC50 values indicate significant enzyme inhibition at low micromolar concentrations.

Case Studies

StudyFindingsMethodology
Smith et al., 2020Demonstrated anticancer effects in MCF-7 cellsCell viability assays and flow cytometry
Johnson et al., 2021Identified enzyme inhibition propertiesEnzyme kinetics and molecular docking studies
Kumar et al., 2022Explored antimicrobial activityDisk diffusion method against various bacterial strains

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The sulfamoyl group enhances binding affinity to target proteins.
  • The oxadiazole ring participates in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-28(18-7-5-4-6-8-18)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)17-11-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURLKXYJHFZYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.